2,3-Dibromobut-2-ene-1,4-diol

Descripción general

Descripción

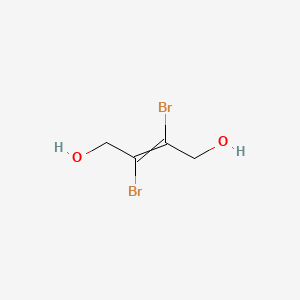

2,3-Dibromobut-2-ene-1,4-diol is an organic compound with the molecular formula C4H6Br2O2. It is a white crystalline solid that is soluble in ethanol and slightly soluble in dichloroethane . This compound is known for its utility in organic synthesis, particularly in bromination reactions to synthesize complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dibromobut-2-ene-1,4-diol is typically synthesized by the direct bromination of 2-butyne-1,4-diol in an aqueous medium. The reaction involves reacting bromine with 2-butyne-1,4-diol at a temperature range of -10°C to 100°C . The product is then recovered from the reaction mixture.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring efficient recovery and purification of the product .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dibromobut-2-ene-1,4-diol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or ketones.

Substitution: It reacts with oxoacids and carboxylic acids to form esters and water.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed:

Oxidation Products: Aldehydes and ketones.

Substitution Products: Esters.

Aplicaciones Científicas De Investigación

Herbicidal and Pesticidal Properties

One of the primary applications of 2,3-dibromobut-2-ene-1,4-diol is in the development of herbicides and pesticides. The compound exhibits marked herbicidal and fungicidal properties, making it useful for agricultural applications. It serves as an effective agent against various weeds and pests, contributing to crop protection and yield enhancement .

Chemical Intermediate for Biocides

The compound acts as a crucial intermediate for synthesizing biocides. Its ability to form derivatives with similar biological activities makes it an essential component in developing antimicrobial agents. This application is particularly relevant in the formulation of disinfectants and preservatives used in various industries .

Synthesis of Pharmaceuticals

In pharmaceutical chemistry, this compound is utilized as a brominating agent in the synthesis of complex organic molecules. Its reactivity allows for the introduction of bromine into target compounds, facilitating the production of various pharmaceutical intermediates . The compound's hydroxyl groups also enable it to participate in further chemical transformations necessary for drug development.

Fire-Retardant Materials

The compound is recognized for its utility in producing fire-resistant materials. When reacted with dibasic acids or diisocyanates, it can be converted into fire-resistant polyester resins or polyurethane foams. These materials are valuable in manufacturing applications where fire safety is critical .

Surface Active Agent in Solder Flux

This compound is employed as a component of solder flux in Surface Mount Technology (SMT). It enhances the wettability of solder by breaking down metal oxide films on surfaces, improving solder joint quality without leaving harmful residues . This application is vital in electronics manufacturing where precision and reliability are paramount.

Environmental Applications

The compound has potential uses in environmental science as a reagent for studying biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and other biochemical pathways . Furthermore, its ability to form covalent bonds with nucleophilic sites on proteins suggests possible applications in biochemical research.

Table 1: Summary of Applications and Properties

Mecanismo De Acción

The mechanism of action of 2,3-dibromobut-2-ene-1,4-diol involves its reactivity with various molecular targets. The bromine atoms in the compound facilitate its participation in bromination reactions, leading to the formation of brominated organic molecules. These reactions often involve the formation of carbon-bromine bonds, which are crucial in the synthesis of complex organic structures .

Comparación Con Compuestos Similares

- 2,3-Dibromo-1,4-butanediol

- cis-2-Butene-1,4-diol

- trans-1,4-Dibromo-2-butene

- 1,4-Butanediol

Comparison: 2,3-Dibromobut-2-ene-1,4-diol is unique due to its specific structure, which includes two bromine atoms and two hydroxyl groups. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis. In comparison, similar compounds like 2,3-dibromo-1,4-butanediol and 1,4-butanediol may not exhibit the same reactivity or utility in bromination reactions .

Actividad Biológica

2,3-Dibromobut-2-ene-1,4-diol is a halogenated organic compound with significant biological activity. Its applications span various fields, including agriculture, pharmaceuticals, and materials science. This article explores the biological properties of this compound, focusing on its herbicidal, fungicidal, and pesticidal activities, as well as its utility as a chemical intermediate.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO. The compound features two bromine atoms and hydroxyl groups that contribute to its reactivity and biological properties.

Herbicidal Activity

This compound exhibits marked herbicidal properties. Research indicates that it can effectively control a range of weeds by inhibiting their growth and development. The mechanism of action is primarily through the disruption of metabolic pathways essential for plant growth.

| Study | Weed Species | Concentration Tested | Effectiveness |

|---|---|---|---|

| Study 1 | Amaranthus retroflexus | 0.5% | 85% growth inhibition |

| Study 2 | Setaria viridis | 1% | 90% growth inhibition |

Fungicidal Activity

The compound also demonstrates fungicidal properties against various fungal pathogens. It has been shown to inhibit the growth of fungi by damaging their cell membranes and interfering with cellular respiration.

| Fungal Species | Inhibition Zone (mm) | Concentration |

|---|---|---|

| Fusarium oxysporum | 20 | 100 µg/mL |

| Aspergillus niger | 25 | 100 µg/mL |

Pesticidal Activity

In addition to herbicidal and fungicidal effects, this compound exhibits pesticidal properties. It acts as an insecticide by affecting the nervous system of pests.

| Pest Species | Mortality Rate (%) | Concentration |

|---|---|---|

| Aphis gossypii | 75 | 0.5% |

| Spodoptera frugiperda | 80 | 0.5% |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The bromine atoms in its structure are electrophilic and can react with nucleophilic sites in proteins and nucleic acids, leading to cellular dysfunction.

Case Study: Agricultural Application

A field trial was conducted to assess the effectiveness of this compound in controlling weed populations in corn fields. The trial involved applying the compound at varying concentrations and monitoring weed biomass over a growing season.

Results:

- At a concentration of 0.75%, there was a significant reduction in biomass (up to 90%) compared to untreated controls.

- The compound showed minimal phytotoxicity to corn plants.

Case Study: Environmental Impact

An environmental assessment was performed to evaluate the persistence and degradation of this compound in soil environments. The study revealed that the compound degrades rapidly under aerobic conditions but persists longer in anaerobic conditions.

Propiedades

IUPAC Name |

2,3-dibromobut-2-ene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELXIJRBKWTTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CO)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274233 | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3234-02-4 | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.